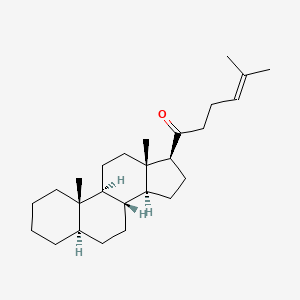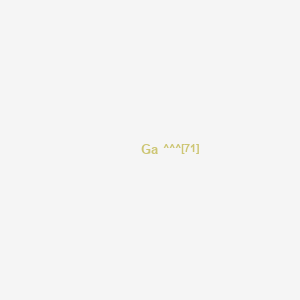![molecular formula C21H30O7 B576985 (1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione CAS No. 10391-10-3](/img/structure/B576985.png)
(1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by multiple hydroxyl groups, a methoxymethyl group, and a dioxapentacyclic framework, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The starting materials are often simple organic molecules that undergo a series of transformations to form the complex pentacyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its unique structure and functional groups, which may interact with biological targets.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxymethyl groups play a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological activity. The dioxapentacyclic framework provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione: shares similarities with other pentacyclic compounds, such as:
Uniqueness
What sets this compound apart is its combination of functional groups and the specific arrangement of its pentacyclic structure. This unique configuration allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
10391-10-3 |
|---|---|
Formule moléculaire |
C21H30O7 |
Poids moléculaire |
394.464 |
InChI |
InChI=1S/C21H30O7/c1-19(2)13(22)6-14-21(9-27-17(24)15(19)21)12-5-4-10-7-20(12,18(25)28-14)16(23)11(10)8-26-3/h10-15,17,22,24H,4-9H2,1-3H3/t10-,11-,12-,13+,14+,15-,17-,20+,21-/m1/s1 |
Clé InChI |
NIYCKNJQFGDPOP-HQIKTCNUSA-N |
SMILES |
CC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5COC)C(=O)O2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B576908.png)








![(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B576925.png)
